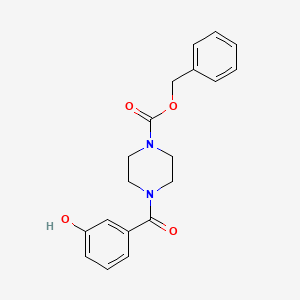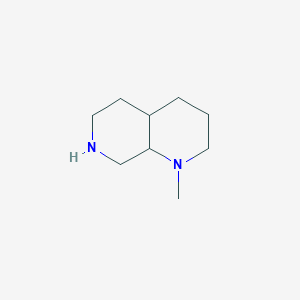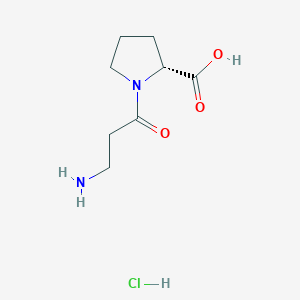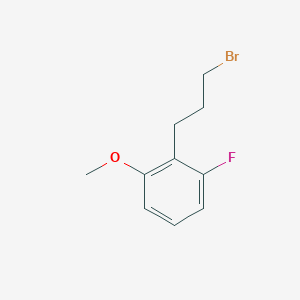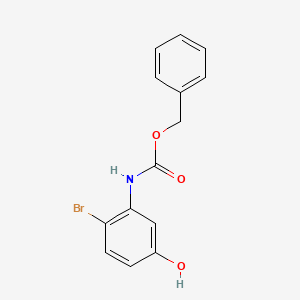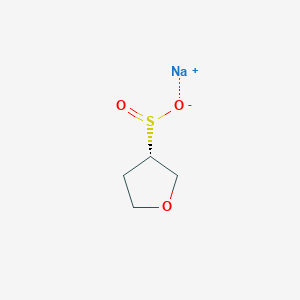
sodium (3S)-oxolane-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (3S)-oxolane-3-sulfinate: is an organosulfur compound that features a sulfinate group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-oxolane-3-sulfinate typically involves the reaction of oxolane-3-sulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:
Oxolane-3-sulfinic acid+Sodium hydroxide→Sodium (3S)-oxolane-3-sulfinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization or recrystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (3S)-oxolane-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxolane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted oxolane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Sodium (3S)-oxolane-3-sulfinate is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for the development of new drugs
Industry: The compound is also used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium (3S)-oxolane-3-sulfinate involves its ability to participate in nucleophilic and electrophilic reactions. The sulfinate group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating properties of the oxolane ring, which stabilizes the negative charge on the sulfinate group.
Molecular Targets and Pathways: In biological systems, the compound may interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Sodium methanesulfinate: Another sulfinate salt with a simpler structure.
Sodium benzenesulfinate: A sulfinate salt with an aromatic ring.
Sodium toluenesulfinate: A sulfinate salt with a methyl-substituted aromatic ring.
Uniqueness: Sodium (3S)-oxolane-3-sulfinate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for the formation of more complex and diverse derivatives compared to simpler sulfinate salts.
Propiedades
Fórmula molecular |
C4H7NaO3S |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
sodium;(3S)-oxolane-3-sulfinate |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m0./s1 |
Clave InChI |
IHAPRSZBTHYXPY-WCCKRBBISA-M |
SMILES isomérico |
C1COC[C@H]1S(=O)[O-].[Na+] |
SMILES canónico |
C1COCC1S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
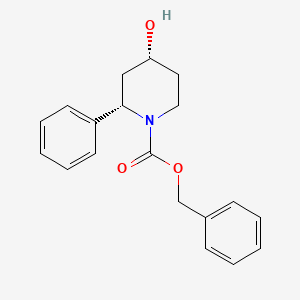
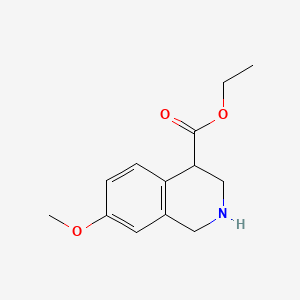
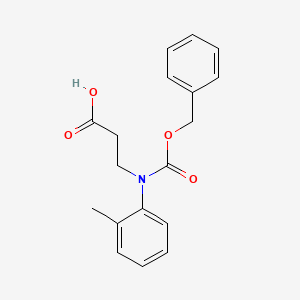
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
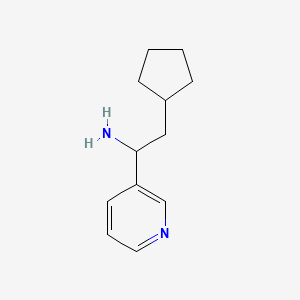
![[(3,4-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13503426.png)
